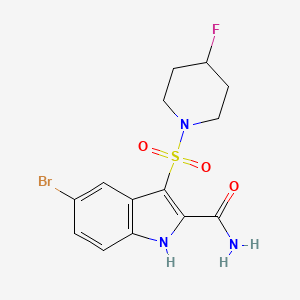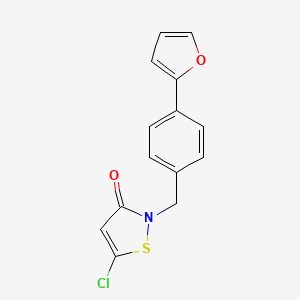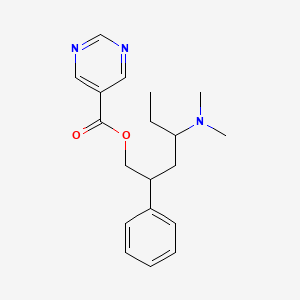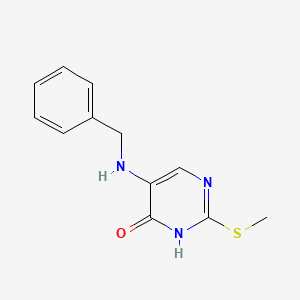
5-(Benzylamino)-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a benzylamino group at position 5, a methylthio group at position 2, and a keto group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate pyrimidine precursor, which can be achieved through various methods, such as the Biginelli reaction or the condensation of β-dicarbonyl compounds with guanidine derivatives.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. For example, benzylamine can react with a halogenated pyrimidine derivative under basic conditions to form the desired product.
Introduction of Methylthio Group: The methylthio group can be introduced through thiolation reactions. This can be achieved by reacting the pyrimidine precursor with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzylamine, methylthiol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidines.
Aplicaciones Científicas De Investigación
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and methylthio groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Amino)-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but lacks the benzyl group.
5-(Benzylamino)-2-(ethylthio)pyrimidin-4(1H)-one: Similar structure but has an ethylthio group instead of a methylthio group.
5-(Benzylamino)-2-(methylthio)pyrimidin-4(1H)-thione: Similar structure but has a thione group instead of a keto group.
Uniqueness
The presence of both the benzylamino and methylthio groups in 5-(benzylamino)-2-(methylthio)pyrimidin-4(1H)-one provides unique chemical properties and biological activities that distinguish it from other similar compounds. These functional groups can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable compound in scientific research.
Propiedades
Número CAS |
77961-28-5 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
5-(benzylamino)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-8-10(11(16)15-12)13-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15,16) |
Clave InChI |
ZRPSXEQSJKXCCE-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=O)N1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


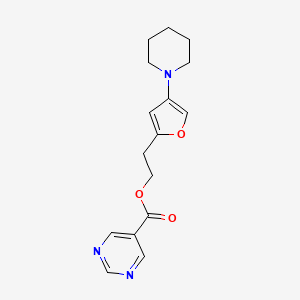
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

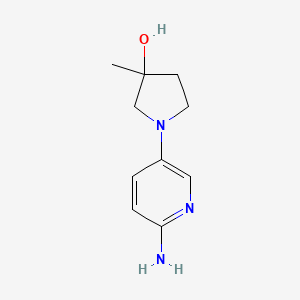
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
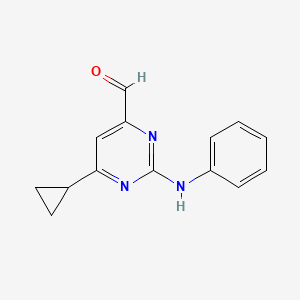
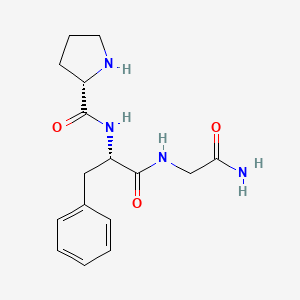


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

